molecular formula C12H8FO3S- B12329587 4-(4-Fluorophenyl)benzenesulfonate

4-(4-Fluorophenyl)benzenesulfonate

Cat. No.: B12329587
M. Wt: 251.26 g/mol
InChI Key: QESAVUXTGASMMZ-UHFFFAOYSA-M
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Description

4-(4-Fluorophenyl)benzenesulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a fluorophenyl group attached to a benzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)benzenesulfonate typically involves the reaction of 4-fluorophenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired sulfonate ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalytic systems, such as potassium fluoride and N-fluorobenzenesulfonimide, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)benzenesulfonate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorophenyl)benzenesulfonate is unique due to the presence of both a fluorophenyl group and a sulfonate ester moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in synthesis and research .

Properties

Molecular Formula

C12H8FO3S-

Molecular Weight

251.26 g/mol

IUPAC Name

4-(4-fluorophenyl)benzenesulfonate

InChI

InChI=1S/C12H9FO3S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H,(H,14,15,16)/p-1

InChI Key

QESAVUXTGASMMZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)[O-])F

Origin of Product

United States

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